2-Chlorothiophene

Descripción general

Descripción

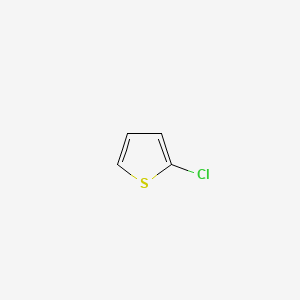

2-Chlorothiophene is an organosulfur compound with the molecular formula C₄H₃ClS. It is a derivative of thiophene, where one hydrogen atom is replaced by a chlorine atom at the second position. This compound is known for its aromatic properties and is used in various chemical and industrial applications due to its unique reactivity and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chlorothiophene can be synthesized through several methods. One common approach involves the chlorination of thiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of thiophene. The process involves passing chlorine gas through thiophene at controlled temperatures, followed by purification steps to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chlorothiophene undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-donating nature of the sulfur atom, this compound readily participates in electrophilic substitution reactions.

Cross-Coupling Reactions: It can undergo transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, forming carbon-carbon bonds.

Common Reagents and Conditions:

Nitration: Typically involves concentrated nitric acid and sulfuric acid at low temperatures.

Halogenation: Uses halogens like bromine or iodine in the presence of a catalyst.

Cross-Coupling: Utilizes palladium or nickel catalysts under inert conditions

Major Products Formed:

Nitration: Forms 2-nitrothiophene.

Halogenation: Produces dihalothiophenes.

Cross-Coupling: Results in various substituted thiophenes depending on the coupling partner

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chlorothiophene serves as a vital building block in the synthesis of more complex organic molecules. It is particularly useful in:

- Electrophilic Substitution Reactions: Due to the electron-donating nature of the sulfur atom, it readily participates in electrophilic substitutions.

- Cross-Coupling Reactions: It is employed in transition metal-catalyzed reactions such as Suzuki, Stille, and Negishi couplings, facilitating the formation of carbon-carbon bonds.

Biological Applications

This compound has shown promise in various biological contexts:

- Pharmaceutical Development: It is used as a precursor for synthesizing biologically active compounds, including anti-inflammatory and antimicrobial agents. For instance, derivatives of this compound have been investigated for their analgesic properties in treating inflammatory bowel disease .

- Cellular Effects: Studies indicate that it can influence cellular processes such as gene expression and cell signaling pathways through interactions with proteins and nucleic acids.

Industrial Applications

In industry, this compound is utilized for:

- Production of Dyes and Agrochemicals: Its chemical reactivity allows it to be incorporated into various industrial formulations.

- Materials for Electronic Devices: It is also explored for its potential use in developing electronic materials due to its unique electronic properties .

Case Study 1: Antifungal Efficacy

A study examined the antifungal properties of nano-metals supported on titanium dioxide combined with ozone against resistant strains of Aspergillus niger. The research highlighted how this compound units contributed to enhanced efficacy against fungal spores, suggesting potential applications in agricultural settings for crop protection .

Case Study 2: Synthesis of Thiophene Derivatives

Research demonstrated the synthesis of 5-phenylthiophene derivatives using this compound as a key intermediate. These derivatives exhibited significant biological activities, showcasing the compound's utility in pharmaceutical chemistry .

Mecanismo De Acción

The mechanism of action of 2-Chlorothiophene involves its interaction with various molecular targets through its aromatic ring and chlorine substituent. It can participate in electrophilic aromatic substitution reactions, where the chlorine atom directs incoming electrophiles to specific positions on the thiophene ring. This reactivity is crucial for its role in synthesizing complex molecules .

Comparación Con Compuestos Similares

Thiophene: The parent compound, lacking the chlorine substituent.

2-Bromothiophene: Similar structure with a bromine atom instead of chlorine.

2-Iodothiophene: Contains an iodine atom at the second position.

Comparison: 2-Chlorothiophene is unique due to the presence of the chlorine atom, which influences its reactivity and physical properties. Compared to thiophene, it is more reactive in electrophilic substitution reactions. The chlorine atom also affects the compound’s boiling and melting points, making it distinct from its bromine and iodine analogs .

Actividad Biológica

2-Chlorothiophene is a halogenated derivative of thiophene, a five-membered aromatic ring containing sulfur. Its biological activity has garnered interest due to its potential applications in pharmaceuticals and agrochemicals. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by various studies and case analyses.

This compound can be synthesized through the chlorination of thiophene. The chlorine atom significantly influences its reactivity and biological activity. The compound's structure allows for various substitutions that can enhance its pharmacological properties.

Antibacterial Activity

Numerous studies have evaluated the antibacterial effects of this compound and its derivatives. The following table summarizes findings from key research:

The studies indicate that derivatives of this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria. For instance, the compound 2-chloro-5-(4-methoxyphenyl)thiophene demonstrated an MIC of 51.4 μg/mL against E. coli, indicating potent antibacterial properties.

Antifungal Activity

The antifungal potential of this compound has also been investigated. In a comparative study, various nitrothiophenes were assessed for their ability to inhibit fungal growth. The results showed that compounds with halogen substitutions, particularly those containing chlorine, exhibited enhanced antifungal activity against species such as A. niger.

Anticancer Activity

The antiproliferative effects of this compound derivatives have been studied in various cancer cell lines. A notable study highlighted the increased efficacy of B-ring chlorine derivatives against aggressive breast cancer cell lines (MDA-MB-231). The presence of chlorine in these compounds was correlated with improved cytotoxicity and selectivity towards cancer cells.

Case Study: Antiproliferative Assays

In one experiment, several derivatives were tested against breast cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 3'-5'-Dichloro-2'-hydroxychalcone | MDA-MB-231 | Significantly lower than control |

The results indicated that the introduction of chlorine atoms into the molecular structure significantly enhances the antiproliferative activity against breast cancer cells.

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects are varied and include:

- Nucleophilic Attack : Studies suggest that nucleophilic attack by intracellular thiols at the 2-position of the thiophene ring may lead to displacement of halogen atoms, facilitating biological activity .

- Cell Membrane Interaction : Research has shown that chlorinated chalcones can interact with lipid membranes, affecting membrane integrity and function .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for assessing the analgesic activity of 2-Chlorothiophene in preclinical studies?

- Answer : The Eddy's hot plate method (for central analgesic activity) and formalin-induced paw licking test (for peripheral activity) are widely used. In Eddy's method, latency time to pain response is measured post-administration, while the formalin test quantifies paw licks in early (neurogenic) and late (inflammatory) phases. These models differentiate between central (CNS-mediated) and peripheral (localized anti-inflammatory) effects . Dose selection (e.g., 10–40 mg/kg in mice) should align with prior studies to ensure comparability, as higher doses (40 mg/kg) showed 46.15% pain inhibition in central models, while 20 mg/kg yielded 52.63% inhibition in peripheral assays .

Q. How should researchers statistically validate dose-dependent effects in this compound studies?

-

Answer : Paired t-tests are appropriate for comparing pre- and post-treatment responses (e.g., latency time in Eddy's method). Pain Inhibition Percentage (PIP) should be calculated using the formula:

Statistical significance (p < 0.05) must be reported, as seen in studies where this compound's peripheral effects outperformed aspirin in late-phase formalin tests .

Q. What are the critical ethical and methodological considerations for animal studies on this compound?

- Answer : Follow CPCSEA guidelines for humane handling, including standardized housing (12:12 light-dark cycle, ad libitum water) and exclusion of female rodents to avoid hormonal variability. Randomization into control, standard (e.g., morphine or aspirin), and test groups (n=6 per group) minimizes bias .

Advanced Research Questions

Q. How can contradictory data between central and peripheral analgesic mechanisms of this compound be resolved?

- Answer : Discrepancies arise from model-specific mechanisms. For example, this compound showed minimal central activity (46.15% PIP at 40 mg/kg) but significant peripheral effects (52.63% PIP at 20 mg/kg). To resolve contradictions, use complementary assays (e.g., tail-flick test for central activity) and molecular profiling (e.g., COX-2 inhibition assays) to clarify mechanistic pathways .

Q. What role do 35Cl NQR studies play in understanding this compound's molecular dynamics?

- Answer : 35Cl NQR reveals structural transitions in glassy crystalline states, with two signals observed at 77–200 K. Spin-lattice relaxation time (τ₁) measurements correlate with calorimetric data, showing activation energies linked to molecular reorientation. These findings inform stability and phase behavior under varying temperatures, critical for drug formulation .

Q. How can researchers apply the FINER criteria to design studies on this compound's novel pharmacological properties?

- Answer :

- Feasible : Use existing preclinical models (e.g., formalin test) to limit resource strain.

- Interesting : Explore understudied effects like anti-inflammatory synergy with analgesics.

- Novel : Investigate dual mechanisms (e.g., NSAID-like peripheral activity vs. opioid central effects).

- Ethical : Adhere to CPCSEA guidelines for animal welfare.

- Relevant : Address gaps in long-term safety data for potential clinical translation .

Q. Methodological Guidance

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

- Answer : Use PICO (Population: murine models; Intervention: dose ranges; Comparison: standard analgesics; Outcome: PIP) to structure questions. For example: "In Swiss albino mice (P), does 20 mg/kg this compound (I) reduce formalin-induced paw licks (O) more effectively than aspirin (C)?" .

Q. How should contradictory findings in existing literature be addressed in a research proposal?

- Answer : Perform a systematic literature review to identify gaps (e.g., limited data on this compound's COX-2 selectivity). Propose experiments to reconcile disparities, such as comparative metabolite profiling or receptor-binding assays .

Q. Data Presentation and Analysis

Q. What are best practices for presenting dose-response data in this compound studies?

-

Answer : Include tables comparing mean latency times (Eddy's method) and paw licks (formalin test) across doses. For example:

Dose (mg/kg) Mean Latency (s) PIP (%) 10 8.2 ± 0.3 28.7 40 11.5 ± 0.5 46.15 Always report SEM and p-values for inter-group comparisons .

Q. How can molecular dynamics simulations enhance preclinical findings on this compound?

Propiedades

IUPAC Name |

2-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClS/c5-4-2-1-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFNQBFZFXUTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059132 | |

| Record name | Thiophene, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-43-5 | |

| Record name | 2-Chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EVV74IJN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.